molecular formula C17H11ClN4O2 B2487608 6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide CAS No. 1197952-85-4

6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide

Cat. No.: B2487608
CAS No.: 1197952-85-4
M. Wt: 338.75
InChI Key: BOODRNIHSODACD-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a benzodiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide typically involves multi-step organic synthesisThe reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution of the chlorine atom can produce various substituted benzodiazole derivatives .

Scientific Research Applications

6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[2-(furan-2-yl)-1H-indazol-5-yl]pyridine-3-carboxamide
  • 6-chloro-N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide
  • 6-chloro-N-[2-(furan-2-yl)-1H-quinoxalin-5-yl]pyridine-3-carboxamide

Uniqueness

6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide is unique due to the presence of the benzodiazole ring, which imparts specific electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to similar compounds, potentially leading to distinct biological activities and applications .

Properties

IUPAC Name

6-chloro-N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O2/c18-15-6-3-10(9-19-15)17(23)20-11-4-5-12-13(8-11)22-16(21-12)14-2-1-7-24-14/h1-9H,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOODRNIHSODACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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